(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a terminal alkyne. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often an amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Alkyne: The terminal alkyne is introduced through a series of reactions, which may include halogenation followed by elimination or Sonogashira coupling.
Final Product: The final product is obtained after purification, typically using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used to deprotonate the amino group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and peptidomimetics.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminohept-6-ynoic acid: Lacks the Boc protection, making it more reactive but less stable.
(S)-2-((tert-Butoxycarbonyl)amino)hex-5-ynoic acid: Similar structure but with a shorter carbon chain.
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid: Similar structure but with a longer carbon chain.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid is unique due to its specific chain length and the presence of both a Boc-protected amino group and a terminal alkyne. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWJXYUGXQFLG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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